molecular formula C25H26ClN3OS B2822234 2-((2-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115371-44-2

2-((2-chlorobenzyl)thio)-3-isopentyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2822234
CAS RN: 1115371-44-2
M. Wt: 452.01
InChI Key: JGBSAJVSKCOUMW-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds that have a wide range of pharmacological activities . Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Nonlinear Optical Applications

  • NLO Properties : The pyrimidine ring, integral to the compound , is found in nature within DNA and RNA as nitrogenous bases. This structure's derivatives, including thiopyrimidines, have shown considerable promise in nonlinear optics (NLO) and medicine. A study on phenyl pyrimidine derivatives demonstrated their significant NLO characteristics, making them suitable for optoelectronic high-tech applications. This indicates that the compound could have potential applications in creating advanced materials for NLO technologies (Hussain et al., 2020).

Biological and Pharmacological Applications

  • Antimicrobial Activity : The synthesis of coumarin derivatives and their interaction with various reagents highlighted the potential antimicrobial activity of these compounds. Although the exact compound mentioned was not directly studied, related research indicates that pyrimidine derivatives could possess antimicrobial properties, which might extend to the compound (Al-Haiza et al., 2003).
  • Antitumor Activity : Another study focused on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines revealed their potential as inhibitors of thymidylate synthase, suggesting antitumor and antibacterial properties. This research points towards the potential pharmaceutical applications of the compound in developing antitumor and antibacterial therapies (Gangjee et al., 1996).
  • Anti-inflammatory Activities : The synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives demonstrated moderate anti-inflammatory activities, suggesting that similar pyrimidine derivatives could have therapeutic uses in treating inflammation (Tozkoparan et al., 1999).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Some pyrimidine derivatives have shown antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the wide range of activities exhibited by pyrimidine derivatives, this compound could potentially have interesting biological properties .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-3-(3-methylbutyl)-7-phenylpyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3OS/c1-17(2)13-14-29-24(30)23-22(20(15-28(23)3)18-9-5-4-6-10-18)27-25(29)31-16-19-11-7-8-12-21(19)26/h4-12,15,17H,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBSAJVSKCOUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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